molecular formula C13H25NO2Si B6238907 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1229454-44-7

5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B6238907
CAS RN: 1229454-44-7
M. Wt: 255.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile, is a chemical with the molecular formula C11H24O2Si . It is typically stored in an inert atmosphere and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 . This indicates that the compound has a tert-butyldimethylsilyl group attached to an oxygen atom, which is then attached to a pentanal group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with tert-butyldimethylsilyl groups are known to participate in various organic reactions .


Physical And Chemical Properties Analysis

The compound is a colorless powder or liquid . It has a molecular weight of 216.4 . The storage temperature is under -20°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Polyphosphazenes

Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms. The compound can be used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . These materials have potential applications in biomedicine, such as drug delivery systems, due to their biocompatibility and biodegradability.

Organic Synthesis Building Block

As a silicon-containing organic molecule, it serves as a versatile building block in synthetic organic chemistry. It can be used to introduce protective groups or to modify the reactivity of other functional groups within a molecule, facilitating complex transformations.

Total Synthesis of Natural Products

This compound is an important reagent in the total synthesis of various natural products, such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These natural products have significant pharmacological activities, and their total synthesis is crucial for studying their structure-activity relationships.

Marine Natural Product Synthesis

The key tetrahydropyran subunit, which is a common structural motif in many marine natural products, can be constructed using this compound. A recent synthesis of the marine natural product (–)-dactylodide employed it for this purpose .

Mechanism of Action

The compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225-H315-H319-H335 . This indicates that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile involves the protection of a ketone group followed by the addition of a cyano group to the protected ketone. The tert-butyldimethylsilyl (TBDMS) group will be used to protect the ketone group, and the cyano group will be added using a Grignard reaction.", "Starting Materials": [ "4,4-dimethyl-3-oxopentanenitrile", "tert-butyldimethylsilyl chloride", "magnesium", "bromobenzene", "diethyl ether", "tetrahydrofuran", "sodium sulfate", "sodium chloride", "anhydrous magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Protection of the ketone group", "4,4-dimethyl-3-oxopentanenitrile is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. TBDMS chloride is added to the solution, followed by triethylamine. The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature. The resulting mixture is then washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the protected ketone.", "Step 2: Preparation of the Grignard reagent", "Magnesium turnings are added to a solution of bromobenzene in dry diethyl ether. The reaction mixture is stirred for 30 minutes at room temperature, and then cooled to 0°C. Ethylmagnesium bromide is slowly added to the reaction mixture, and the resulting mixture is stirred for an additional 2 hours at 0°C.", "Step 3: Addition of the cyano group", "The protected ketone from step 1 is dissolved in dry THF and cooled to 0°C. The Grignard reagent from step 2 is slowly added to the reaction mixture, and the resulting mixture is stirred for 2 hours at 0°C. The reaction is quenched by the addition of water, and the resulting mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile." ] }

CAS RN

1229454-44-7

Product Name

5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile

Molecular Formula

C13H25NO2Si

Molecular Weight

255.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.